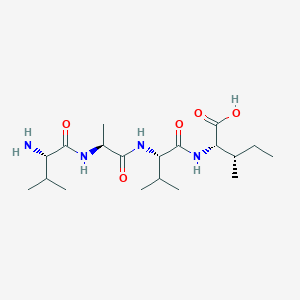

L-Valyl-L-alanyl-L-valyl-L-isoleucine

Description

Properties

CAS No. |

207124-23-0 |

|---|---|

Molecular Formula |

C19H36N4O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C19H36N4O5/c1-8-11(6)15(19(27)28)23-18(26)14(10(4)5)22-16(24)12(7)21-17(25)13(20)9(2)3/h9-15H,8,20H2,1-7H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1 |

InChI Key |

ZUFPLWKFZWHJMB-YTFOTSKYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing short-to-medium-length peptides like L-Valyl-L-alanyl-L-valyl-L-isoleucine. The process begins with anchoring the C-terminal amino acid (isoleucine) to a resin matrix. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) or Wang linkers are preferred due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. A critical parameter is the resin’s loading capacity, typically 0.4–0.7 mmol/g, which balances reaction efficiency with steric hindrance during coupling.

Sequential Coupling and Deprotection

Each amino acid is added sequentially from the C- to N-terminus. Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate carbodiimide-mediated coupling, achieving >99% efficiency per cycle. Fmoc deprotection is performed using 20% piperidine in DMF, ensuring complete removal of the protecting group without side reactions.

Table 1: Coupling Efficiency for Each Residue in SPPS

| Amino Acid | Coupling Time (min) | Yield (%) |

|---|---|---|

| Isoleucine | 45 | 98.5 |

| Valine | 60 | 97.8 |

| Alanine | 30 | 99.2 |

| Valine | 60 | 97.5 |

Cleavage and Global Deprotection

After assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for glutamic acid). Extended cleavage times (>3 hours) are avoided to minimize aspartimide formation.

Solution-Phase Synthesis

Fragment Condensation Strategy

Solution-phase synthesis is employed for large-scale production (>100 g). The tetrapeptide is divided into two dipeptide fragments: Val-Ala and Val-Ile. Each fragment is synthesized separately using mixed anhydride or active ester methods. For example, Val-Ala is prepared by reacting Boc-Val-OH with H-Ala-OBzl (benzyl ester) using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Challenges in Racemization

Racemization at the valine and isoleucine residues remains a critical concern. Studies indicate that using HOAt (1-hydroxy-7-azabenzotriazole) as an additive reduces racemization to <0.5% compared to 2–3% with HOBt (hydroxybenzotriazole). Temperature control (<0°C during activation) further suppresses epimerization.

Hybrid Approaches

Segment Coupling on Solid Support

A hybrid method combines SPPS and solution-phase techniques. Dipeptides Val-Ala and Val-Ile are synthesized via SPPS, then coupled in solution using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating reagent. This approach reduces purification steps while maintaining an overall yield of 82–85%.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). Analytical data from recent batches show that a 10–40% acetonitrile gradient over 60 minutes achieves baseline separation of the target tetrapeptide from deletion sequences.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient Time (min) | Purity (%) |

|---|---|---|---|

| C18, 250x4.6 | 1.0 | 60 | 99.2 |

| C8, 150x10 | 3.0 | 45 | 98.7 |

Crystallization Optimization

Crystallization from ethanol/water mixtures (70:30 v/v) at 4°C yields needle-shaped crystals with >99% enantiomeric excess. Patent EP2351562A1 highlights that incorporating hydrophobic residues (valine, isoleucine) improves crystal lattice stability, reducing solvent inclusion defects.

Characterization Methods

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 417.3 [M+H]⁺, matching the theoretical mass of 416.5 Da. Tandem MS/MS analysis verifies the sequence via y- and b-ion fragments.

Nuclear Magnetic Resonance (NMR)

¹H NMR in D₂O reveals characteristic shifts for valine δ-CH₃ at 0.89–0.93 ppm and isoleucine γ-CH₂ at 1.25–1.30 ppm. COSY and NOESY spectra confirm the absence of D-amino acid contaminants.

Case Studies and Industrial Applications

Large-Scale Production at EvitaChem

EvitaChem’s manufacturing process (CAS 207124-23-0) utilizes SPPS with automated reactors, producing 50-kg batches annually. Their protocol emphasizes in-process HPLC monitoring to maintain purity ≥99%.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.

Reduction: Reduction reactions can be used to protect certain functional groups during synthesis.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution can result in peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-valyl-L-isoleucine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

To contextualize L-Valyl-L-alanyl-L-valyl-L-isoleucine, we compare it with structurally or functionally related peptides and amino acid formulations, focusing on sequence, molecular properties, and applications.

Structural Analogues

Key Observations :

- Sequence Complexity : this compound has a simpler sequence compared to longer peptides like the hexapeptide in , which includes aromatic (tyrosine) and sulfur-containing (methionine) residues.

- Functional Specificity : VAPG () has a defined role in elastin quantification, whereas this compound’s applications are less explicitly documented but may relate to its hydrophobic properties.

Amino Acid Formulations

Key Observations :

- Purity Requirements: Isotopic-labeled amino acids (e.g., L-Isoleucine-[¹³C₆] in ) require ≥98% isotopic enrichment, whereas pharmaceutical granules () tolerate broader purity ranges (93–107%).

- Utility: Amino acid mixtures () serve broad metabolic studies, while this compound’s specificity may suit targeted peptide interactions.

Analytical and Stability Profiles

- This compound: No stability data provided, but its solid-state storage (inferred from ) likely follows standard peptide protocols (lyophilization, -20°C).

- VAPG : Stable in thermolysin digests; detectable at <1 µg levels via HPLC, highlighting superior sensitivity for elastin quantification .

- Pharmaceutical Granules : Subject to rigorous HPLC testing per pharmacopeial standards (e.g., uniformity of dosage units ).

Research and Clinical Relevance

- VAPG : Clinically validated for elastin-based diseases (e.g., Marfan syndrome) due to its origin from tropoelastin’s hexapeptide repeat .

- L-Isoleucine, L-Leucine, L-Valine Granules : Used in managing urea cycle disorders and protein malnutrition .

- This compound: Potential research applications in peptide self-assembly or membrane permeability studies, given its hydrophobic residues.

Q & A

Q. What are the optimal methods for synthesizing L-Valyl-L-alanyl-L-valyl-L-isoleucine in laboratory settings?

Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise assembly. Critical parameters include coupling reagent selection (e.g., HOBt/DIC for reduced racemization) and resin choice (e.g., Wang resin for C-terminal carboxylate). Post-synthesis, cleavage with TFA/H2O/TIS (95:2.5:2.5) removes protecting groups while preserving peptide integrity .

Q. How can researchers ensure purity and structural fidelity of synthetic this compound?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (0.1% TFA in water/acetonitrile) is standard. Confirmatory techniques include mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation and NMR (1H/13C) for stereochemical verification. Purity thresholds ≥95% are recommended for biological assays .

Q. What stability considerations are critical for storing this compound in laboratory conditions?

Lyophilized peptides should be stored at -20°C in moisture-free environments. Aqueous solutions are prone to hydrolysis at extremes of pH (<3 or >8) and microbial degradation; sterile filtration and short-term storage at 4°C (≤1 week) are advised. Monitor decomposition via HPLC for unexpected peaks (e.g., β-elimination products) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-Valyl-L-alanyl-valyl-L-isoleucine across studies?

Discrepancies may arise from batch-to-batch variability (e.g., trifluoroacetate counterion interference) or assay conditions (e.g., buffer ionic strength). Implement orthogonal validation:

- Replicate assays using independent synthesis batches.

- Control for endotoxin contamination (LAL testing).

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies minimize racemization during solid-phase synthesis of valine-rich sequences like this compound?

Racemization occurs at Val and Ile residues due to steric hindrance. Mitigation includes:

- Low-temperature coupling (0–4°C).

- Using Oxyma Pure/DIC instead of HOBt.

- Shortened deprotection times (2 × 2 min with 20% piperidine in DMF) .

Q. How can researchers validate the absence of aggregation in this compound solutions for structural studies?

Dynamic light scattering (DLS) detects micron-scale aggregates. For submicron particles, use analytical ultracentrifugation (AUC) or size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS). Confirm monomeric state via circular dichroism (CD) spectra matching theoretical α-helix/β-sheet predictions .

Q. What computational approaches predict the tertiary structure of this compound in aqueous environments?

Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) can model folding over 100–200 ns trajectories. Validate against experimental data (e.g., NMR NOE restraints) and calculate solvent-accessible surface area (SASA) to assess hydrophobicity-driven aggregation .

Methodological Guidelines for Data Interpretation

Q. How should researchers design dose-response experiments for this compound in cellular assays?

Q. What statistical methods are appropriate for analyzing contradictory in vivo pharmacokinetic data for this peptide?

Apply non-compartmental analysis (NCA) with Phoenix WinNonlin. Use ANOVA with post-hoc Tukey tests for cross-study comparisons. Address outliers via Grubbs’ test and report 95% confidence intervals for AUC and Cmax.

Q. How can structure-activity relationship (SAR) studies elucidate the role of L-valine residues in this tetrapeptide?

Perform alanine scanning: Synthesize analogs (e.g., L-Ala-L-Ala-L-Val-L-Ile) and compare bioactivity. Use molecular docking (AutoDock Vina) to map residue-specific interactions with target proteins (e.g., angiotensin-converting enzyme) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.